2-Bromo-4-fluoro-6-methylaniline (CAS 202865-77-8) is a highly substituted aromatic amine characterized by an exact 2,4,6-substitution pattern that provides a critical balance of steric hindrance, metabolic stability, and orthogonal reactivity. Featuring a para-fluorine atom to block metabolic degradation and an ortho-methyl group to induce restricted rotation in downstream products, this compound is a foundational precursor in modern medicinal chemistry. Its ortho-bromine atom and primary amine group serve as orthogonal synthetic handles, enabling sequential cross-coupling and Sandmeyer transformations. Procuring this exact building block allows manufacturers to bypass complex, low-yield multi-step electrophilic aromatic halogenations, directly accessing a regiochemically pure scaffold for advanced therapeutics, including KRAS and OGA inhibitors .
Substituting 2-bromo-4-fluoro-6-methylaniline with simpler analogs like 2-bromo-4-fluoroaniline or 4-fluoro-2-methylaniline fundamentally disrupts downstream synthetic pathways. Using 4-fluoro-2-methylaniline requires a subsequent bromination step, which often yields inseparable mixtures of regioisomers and over-brominated byproducts, driving up purification costs and reducing batch reproducibility. Conversely, using 2-bromo-4-fluoroaniline lacks the critical ortho-methyl group, which is essential for inducing the necessary steric twist (atropisomerism) required for binding in deep, narrow protein pockets. Furthermore, symmetrical precursors like 2,6-dibromo-4-fluoroaniline fail to offer the orthogonal reactivity of the methyl/bromo combination, making 2-bromo-4-fluoro-6-methylaniline non-interchangeable for precision targeted-therapy workflows .
Procuring pre-synthesized 2-bromo-4-fluoro-6-methylaniline directly bypasses the inefficiencies of de novo bromination of 4-fluoro-2-methylaniline. Industrial bromination of the unbrominated precursor using N-bromosuccinimide (NBS) typically yields approximately 77% of the target compound, but requires extensive silica gel chromatography or acidic extraction to separate unreacted starting material and over-brominated byproducts. By procuring the highly pure 2-bromo-4-fluoro-6-methylaniline, process chemists eliminate these resource-intensive purification steps, ensuring immediate readiness for downstream reactions without batch-to-batch regiochemical variance .
| Evidence Dimension | Downstream purification requirement and regiochemical yield |
| Target Compound Data | >97% purity, ready for direct coupling or Sandmeyer reactions |
| Comparator Or Baseline | 4-fluoro-2-methylaniline + NBS (in-house bromination) |
| Quantified Difference | In-house synthesis requires ~23% loss to byproducts and extensive chromatography; procured material eliminates this step entirely. |
| Conditions | Industrial scale-up synthesis and purification |
Eliminating the bromination step reduces solvent waste, labor time, and batch failure risk associated with regioisomer contamination.
2-Bromo-4-fluoro-6-methylaniline is uniquely suited for generating highly specific di-halogenated benzenes, such as 1-bromo-5-fluoro-2-iodo-3-methylbenzene or 1-bromo-2-chloro-5-fluoro-3-methylbenzene, via the Sandmeyer reaction. When subjected to diazotization followed by potassium iodide or copper(I) chloride treatment, the amine is cleanly substituted while the ortho-bromine remains perfectly intact. This orthogonal reactivity is impossible to achieve efficiently with symmetrical precursors like 2,6-dibromo-4-fluoroaniline, which would require difficult desymmetrization. The resulting Br/I or Br/Cl scaffolds are critical for sequential, chemo-selective cross-coupling in the synthesis of complex KRAS inhibitors [1].
| Evidence Dimension | Chemo-selective di-halide generation |
| Target Compound Data | Clean conversion to Br/I or Br/Cl orthogonal templates |
| Comparator Or Baseline | 2,6-dibromo-4-fluoroaniline |
| Quantified Difference | Target provides 100% differentiation between the two halogen sites; comparator provides 0% differentiation, requiring statistical desymmetrization. |
| Conditions | Diazotization (NaNO2/HCl) followed by KI or CuCl at 0-70 °C |
Enables highly controlled, sequential cross-coupling reactions essential for building complex multi-ring pharmaceutical APIs.
The ortho-bromine atom in 2-bromo-4-fluoro-6-methylaniline serves as a highly reactive site for palladium-catalyzed cross-coupling while leaving the primary amine fully intact for subsequent functionalization. In the synthesis of O-GlcNAcase (OGA) inhibitors, this chemoselectivity allows for the direct attachment of complex side chains, such as isopropenyl groups, at the 2-position without the need for amine protecting groups. In contrast, using a chlorinated analog like 2-chloro-4-fluoro-6-methylaniline drastically reduces the oxidative addition rate of the palladium catalyst, requiring harsher conditions, specialized ligands, and often resulting in lower yields [1].
| Evidence Dimension | Cross-coupling reactivity (oxidative addition rate) |
| Target Compound Data | Efficient Suzuki coupling at the Br site with standard Pd(PPh3)4 |
| Comparator Or Baseline | 2-chloro-4-fluoro-6-methylaniline |
| Quantified Difference | Bromide enables rapid coupling under mild conditions; chloride requires specialized ligands and higher temperatures. |
| Conditions | Pd(PPh3)4, K2CO3, DME, 90 min reaction time |
Procuring the bromo-variant ensures rapid, high-yield cross-coupling without the added cost of expensive proprietary palladium ligands.
The specific combination of the ortho-methyl and ortho-bromo groups on the 2-bromo-4-fluoro-6-methylaniline scaffold is critical for locking the 3D conformation of downstream APIs. In modern oncology drugs, such as KRAS G12D inhibitors, the steric bulk of the 6-methyl group restricts rotation around the N-aryl or C-aryl bonds, isolating specific, biologically active atropisomers. If 2-bromo-4-fluoroaniline (lacking the methyl group) is used as a substitute, the resulting molecule exhibits free rotation, leading to a mixture of conformers that drastically reduces target binding affinity and increases off-target toxicity [1].
| Evidence Dimension | Conformational stability (rotational barrier) |
| Target Compound Data | High rotational barrier, enabling isolation of stable atropisomers |
| Comparator Or Baseline | 2-bromo-4-fluoroaniline |
| Quantified Difference | Target provides a locked conformation; comparator allows free rotation and loss of 3D structural specificity. |
| Conditions | Binding pocket of KRAS switch II groove |
Conformational restriction is a non-negotiable requirement for the efficacy of many modern targeted therapies, making the 6-methyl group essential.
Used as a foundational building block to generate orthogonal di-halide intermediates (e.g., via Sandmeyer to yield Br/I or Br/Cl benzenes), enabling the step-wise assembly of the complex, sterically hindered biaryl systems required for deep-pocket KRAS binding [1].
Deployed in Suzuki-Miyaura cross-coupling reactions where the ortho-bromine is selectively reacted with boronic esters while the primary amine is retained for subsequent urea or amide formation, streamlining the synthesis of neurodegenerative disease therapeutics [2].
Procured specifically for its 2,6-disubstitution pattern (bromo and methyl), which provides the exact steric bulk necessary to restrict bond rotation and isolate single, highly potent enantiomers or atropisomers in advanced drug discovery pipelines [3].
Utilized as a metabolically stable, lipophilic precursor where the para-fluorine atom prevents oxidative degradation in the field, while the amine and bromine handles allow for the attachment of target-specific binding motifs.
Irritant